molecular formula C12H15N3O2 B12522712 5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde CAS No. 714916-56-0

5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde

Cat. No.: B12522712
CAS No.: 714916-56-0
M. Wt: 233.27 g/mol
InChI Key: JXCURTYTIIFFJK-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde is an organic compound that features an azide group, a tert-butyl group, and a hydroxybenzaldehyde moiety

Preparation Methods

The synthesis of 5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of the corresponding benzyl alcohol, which is then converted to the azide derivative using sodium azide. The reaction conditions often involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde undergoes various types of chemical reactions:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Copper(I) catalysts in the presence of alkynes.

Major products formed from these reactions include carboxylic acids, amines, and triazoles.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde involves its ability to participate in azide-alkyne cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in applications requiring precise chemical modifications. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or forming cross-linked polymers in materials science .

Comparison with Similar Compounds

Similar compounds to 5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde include other azide-containing benzaldehydes and hydroxybenzaldehydes. For example:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

714916-56-0

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

5-(azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)10-5-8(6-14-15-13)4-9(7-16)11(10)17/h4-5,7,17H,6H2,1-3H3

InChI Key

JXCURTYTIIFFJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)CN=[N+]=[N-]

Origin of Product

United States

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